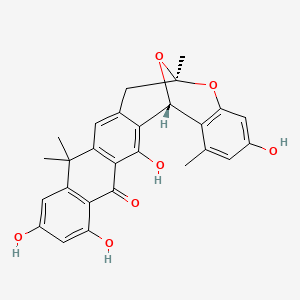

(-)-Anthrabenzoxocinone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,17S)-3,7,9,21-tetrahydroxy-12,12,17,23-tetramethyl-18,25-dioxahexacyclo[15.7.1.02,15.04,13.06,11.019,24]pentacosa-2,4(13),6(11),7,9,14,19(24),20,22-nonaen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O7/c1-11-5-13(28)9-18-19(11)25-20-12(10-27(4,33-18)34-25)6-15-22(23(20)31)24(32)21-16(26(15,2)3)7-14(29)8-17(21)30/h5-9,25,28-31H,10H2,1-4H3/t25-,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUGEFRGUDVHQH-XNMGPUDCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C3C4=C(C5=C(C=C4CC(O3)(O2)C)C(C6=C(C5=O)C(=CC(=C6)O)O)(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1[C@@H]3C4=C(C5=C(C=C4C[C@@](O3)(O2)C)C(C6=C(C5=O)C(=CC(=C6)O)O)(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Microbial Bioprospecting

Identification from Streptomyces and Actinomyces Species

Various strains of Streptomyces and Actinomyces have been identified as sources of anthrabenzoxocinones. However, it is crucial to distinguish between the specific enantiomers produced, as different strains yield either the (-) or the (+) form of the molecule.

The discovery of (-)-Anthrabenzoxocinone [(-)-ABX] was a result of screening a natural product library of microbial extracts. Bioassay-guided fractionation of an active extract from Streptomyces sp. (MA6657) led to the isolation of two novel hexacyclic aromatic ketones: this compound and (-)-bischloroanthrabenzoxocinone [(-)-BABX]. This strain is notable as the primary reported source of the specific (-) enantiomer. Further investigation into the genome of MA6657 revealed the biosynthetic gene cluster responsible for producing these compounds, which includes a halogenase (abx(−)H) and various other modifying enzymes.

The strain Streptomyces sp. FXJ1.264 has been identified as a producer of the enantiomer, (+)-anthrabenzoxocinone ((+)-ABX), also known as BE-24566B or 1.264C,1. ekb.egcore.ac.uk While not a source of the (-) form, the study of this strain and its genetic material has been instrumental in understanding the biosynthesis of the anthrabenzoxocinone scaffold. ekb.eg Comparative analysis of its gene cluster with other producing strains has provided insight into the enzymes that dictate the final structure of these polyketides. ekb.eg

Early investigations into Streptomyces violaceusniger, a strain isolated in Japan, led to the discovery of a potent anthrabenzoxocinone derivative designated BE-24566B. mdpi.commdpi.com This compound was later identified as (+)-anthrabenzoxocinone. ekb.egcore.ac.uk The isolation from S. violaceusniger marked one of the initial discoveries of this class of compounds and highlighted their potential. mdpi.commdpi.com

The strain Actinomyces sp. MA7150 was also found to produce an anthrabenzoxocinone. ekb.egcore.ac.uk The isolated compound was initially given the name L 755805. Subsequent studies confirmed that L 755805 was identical to BE-24566B, the (+) enantiomer of anthrabenzoxocinone. nih.gov

Streptomyces FJS31-2, a strain isolated from a soil sample collected from Fanjing Mountain in China, is a known producer of (+)-Anthrabenzoxocinone (BE-24566B). ekb.egnih.govnih.gov Genome mining of this strain revealed a putative type II polyketide gene cluster (abx) responsible for the biosynthesis of these compounds. ekb.eg Researchers found that the addition of natural humus acid to the culture medium successfully activated this cryptic gene cluster, leading to the production of BE-24566B and a chloro-derivative named zunyimycin A. ekb.eg Further optimization of fermentation conditions, including varying the culture time, allowed for the isolation of additional derivatives, zunyimycins B and C. nih.gov

Table 1: Summary of Anthrabenzoxocinone-Producing Strains

| Strain Name | Compound(s) Isolated | Enantiomeric Form | Source/Location of Strain |

| Streptomyces sp. MA6657 | This compound, (-)-bischloroanthrabenzoxocinone | (-) | Microbial extract library |

| Streptomyces sp. FXJ1.264 | BE-24566B (1.264C,1) | (+) | Not specified ekb.egcore.ac.uk |

| Streptomyces violaceusniger | BE-24566B | (+) | Japan mdpi.commdpi.com |

| Actinomyces sp. MA7150 | L 755805 (BE-24566B) | (+) | Not specified ekb.egnih.gov |

| Streptomyces FJS31-2 | BE-24566B, Zunyimycin A, B, C | (+) | Soil, Fanjing Mountain, China ekb.egnih.govnih.gov |

Table 2: Fermentation Details for Streptomyces FJS31-2

| Parameter | Details |

| Strain | Streptomyces sp. FJS31-2 (CGMCC 4.7321) ekb.egnih.gov |

| Culture Medium | ISP 2 agar (B569324) medium supplemented with 10% natural humus acid water extracts. ekb.egnih.gov |

| Incubation Temperature | 28 °C ekb.egnih.gov |

| Incubation Time | 13 days for Zunyimycin B production, 17 days for Zunyimycin C. nih.gov |

| Extraction | The solid culture was mashed and extracted with ethanol. ekb.egnih.gov |

| Purification | Silica gel column chromatography and preparative HPLC. ekb.eg |

Streptomyces found in marine environments are recognized as a significant source of novel and structurally diverse bioactive compounds. mdpi.com These bacteria thrive in unique habitats, from sediments to symbiotic associations with marine organisms like sponges, which drives the evolution of unique metabolic pathways. nih.gov While marine actinomycetes produce a vast array of chemical classes, including polyketides, peptides, and anthracyclines, the specific isolation of this compound from a marine-derived Streptomyces strain has not been highlighted in the surveyed literature. The bioprospecting of marine actinomycetes remains a promising frontier for the discovery of new molecules, and it is plausible that novel anthrabenzoxocinone derivatives or the (-) enantiomer could be identified from this source in the future. nih.govbiotech-asia.org

Cave-Derived Streptomyces Strains

Caves represent unique ecosystems that can harbor a high biodiversity of microorganisms producing novel natural products. mdpi.com Actinobacteria isolated from caves, in particular, have been identified as a rich source of potential antibiotics and other bioactive molecules. mdpi.comresearchgate.net

In studies conducted in the Tatra Mountains of Poland, several strains of Streptomyces were isolated from locations such as the Szczelina Chochołowska cave. mdpi.com These cave-derived strains demonstrated a significant potential for producing biologically active compounds, with anthrabenzoxocinone derivatives being of special interest. mdpi.commdpi.com For instance, two newly isolated Streptomyces sp. strains from these caves were found to produce compounds with notable antibacterial, antifungal, and anticancer activities. mdpi.comresearchgate.net While many of the metabolites detected appear to be novel, the presence of anthrabenzoxocinone-related compounds highlights the value of cave environments as a source for these specific polyketides. mdpi.comresearchgate.net

Initial research into anthrabenzoxocinones identified the potent derivative BE-24566B from Streptomyces violaceusniger. mdpi.commdpi.com Later, screening of a microbial library led to the isolation of this compound and (-)-Bischloroanthrabenzoxocinone from a Streptomyces sp. (strain MA6657). mdpi.comresearchgate.net These discoveries underscore the importance of the Streptomyces genus, including those from unique habitats like caves, in the search for new anthrabenzoxocinones. mdpi.com

| Strain / Isolate | Source Location | Notable Findings |

| Streptomyces sp. | Szczelina Chochołowska Cave (Tatra Mountains, Poland) | Producers of various bioactive compounds, with anthrabenzoxocinones being of special interest. mdpi.com |

| Streptomyces sp. (MA6657) | Microbial Library | Producer of this compound and (-)-Bischloroanthrabenzoxocinone. mdpi.comresearchgate.net |

| Streptomyces violaceusniger | Japan | Producer of the anthrabenzoxocinone derivative BE-24566B. mdpi.commdpi.com |

Advanced Bioprospecting Methodologies

To enhance the efficiency of discovering novel compounds like this compound, scientists have moved beyond traditional screening to more targeted and technologically advanced methods. These include genome mining, metabolomics-guided approaches, and taxonomy-based strategies.

Genome Mining for Anthrabenzoxocinone Gene Clusters

Genome mining has proven to be a highly effective strategy for uncovering novel natural products by directly probing the genetic potential of microorganisms. mdpi.comnih.gov This approach involves analyzing the genome of a strain to identify biosynthetic gene clusters (BGCs), which are groups of genes responsible for producing a specific secondary metabolite.

For anthrabenzoxocinones, genome mining of Streptomyces sp. FJS31-2 revealed a putative type II polyketide synthase (PKS) gene cluster, designated as the ABX cluster. mdpi.comnih.gov This cluster was predicted to be responsible for the biosynthesis of anthrabenzoxocinone-type compounds. mdpi.comresearchgate.net Subsequent experiments, including the targeted deletion of key genes within the cluster (abxp, abxk, and abxs), confirmed its role in the production of the anthrabenzoxocinone BE-24566B. mdpi.comnih.gov Further investigation of this gene cluster also led to the identification of a new chloro-derivative named zunyimycin A. mdpi.commdpi.com The successful activation of this cryptic gene cluster, in some cases aided by the addition of natural humus acid, demonstrates the power of genome mining to unlock the biosynthetic potential of Streptomyces strains. mdpi.comnih.gov

| Strain | Gene Cluster | Method | Discovered Compounds |

| Streptomyces sp. FJS31-2 | ABX (Type II PKS) | Genome sequence analysis, gene deletion | BE-24566B, Zunyimycin A mdpi.comnih.gov |

| Streptomyces sp. FXJ 1.264 | ABX | Comparative genome analysis | Anthrabenzoxocinone 1.264-C researchgate.netcore.ac.uk |

Metabolomics-Guided Discovery

Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, provides a powerful tool for discovering new natural products. mdpi.comnih.gov When combined with liquid chromatography-mass spectrometry (LC-MS), it allows for the rapid comparison of metabolic profiles between different cultures or conditions, highlighting the production of novel compounds. mdpi.com

This approach, often referred to as metabolomics-guided isolation, enables the targeted discovery of new molecules from complex extracts. mdpi.commdpi.com For instance, by comparing the metabolic fingerprints of a microorganism grown in different states (e.g., monoculture vs. co-culture), researchers can pinpoint metabolites that are induced by specific interactions. mdpi.com This strategy has been successfully used to isolate new compounds by integrating HPLC chromatograms, UPLC-MS-based principal component analysis (PCA), and molecular networking. mdpi.com This allows for the efficient dereplication of known compounds and the targeted isolation of novel ones, a strategy applicable to the discovery of new anthrabenzoxocinones from promising microbial strains. core.ac.ukmdpi.com

Taxonomy-Guided Biodiscovery

Taxonomy, the science of classifying organisms, provides a foundational framework for natural product discovery. researchgate.net The knowledge that certain taxonomic groups of microorganisms are prolific producers of specific classes of compounds can guide the search for new derivatives. The genus Streptomyces is a prime example, being a well-established source of a vast number of antibiotics and other bioactive compounds, including anthrabenzoxocinones. mdpi.comnih.govsajs.co.za

An eco-taxonomical perspective helps researchers select specific groups of actinomycetes from particular environments that are more likely to yield novel chemistry. nih.gov By focusing on "rare" or underexplored actinomycete taxa or those from unique ecological niches, the probability of discovering new secondary metabolites increases. nih.gov The consistent isolation of anthrabenzoxocinones from various Streptomyces species validates a taxonomy-guided approach that prioritizes this genus in screening programs for this particular class of compounds. mdpi.comresearchgate.net This strategy, which leverages our understanding of microbial phylogeny, helps to streamline biodiscovery efforts toward the most promising sources. researchgate.net

Biosynthetic Pathways and Enzymology

Type II Polyketide Synthase (PKS) Systems in Anthrabenzoxocinone Biosynthesis

The foundation of (-)-ABX is laid by a type II polyketide synthase (PKS) system. nih.govpnas.org These systems are multi-enzyme complexes responsible for producing a diverse array of aromatic polyketides. nih.govmdpi.com In the case of (-)-ABX, the minimal PKS cassette, consisting of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP), assembles a polyketide chain using malonyl-CoA as the extender unit. nih.govpnas.orgmdpi.com This initial polyketide chain then undergoes a series of modifications, including cyclizations and aromatizations, to form the characteristic aromatic framework of the molecule. nih.govpnas.org

The biosynthetic gene cluster for (-)-ABX, identified through genome mining, contains the necessary genes encoding these PKS components, such as abxp (ketosynthase), abxk (chain length factor), and abxs (acyl carrier protein). nih.gov Targeted deletion of these genes abolishes the production of ABX, confirming their essential role in its biosynthesis. nih.gov

Enzymatic Formation of the Oxygen-Bridged Tricyclic Acetal (B89532) Core

A key and particularly intriguing feature of (-)-ABX is its oxygen-bridged tricyclic acetal core. The formation of this complex structure is catalyzed by a remarkable enzyme, Abx(−)F. bioengineer.orgresearchgate.net

Abx(−)F has been identified as a bifunctional enzyme belonging to the vicinal oxygen chelate (VOC)-like protein family. bioengineer.orgresearchgate.netebi.ac.uk This enzyme is unique in its ability to catalyze two distinct and sequential reactions: a dehydration step followed by a dual-oxa Diels-Alder cycloaddition. bioengineer.orglinkresearcher.com This bifunctionality is a rare find among naturally occurring Diels-Alderases. bioengineer.org

The catalytic process begins with the Abx(−)F-mediated dehydration of a precursor molecule. This dehydration is not a simple elimination of water but is intricately coordinated with the subsequent cycloaddition. bioengineer.orgresearchgate.net Isotope labeling experiments and density functional theory (DFT) calculations have revealed that this process proceeds through a concerted mechanism. bioengineer.orgresearchgate.net The dehydration step generates a highly reactive o-quinone methide intermediate, which is then poised for the intramolecular dual-oxa Diels-Alder reaction. bioengineer.orgresearchgate.net This concerted nature ensures high stereoselectivity in the formation of the tricyclic acetal. bioengineer.org

The three-dimensional structure of Abx(−)F has been elucidated through X-ray crystallography, and its interaction with a substrate analogue and the product, (-)-ABX, has been studied using NMR spectroscopy. bioengineer.orgresearchgate.net These studies reveal a well-defined active site pocket that precisely accommodates the substrate for catalysis. bioengineer.org The enzyme's structure provides a molecular blueprint for how it orchestrates the complex dual-oxa Diels-Alder reaction. researchgate.netebi.ac.uk

Site-directed mutagenesis studies have identified key amino acid residues within the active site of Abx(−)F that are crucial for its catalytic activity. bioengineer.orgresearchgate.net Notably, Aspartate 17 (Asp17) has been shown to act as a general base, facilitating the initial dehydration step by abstracting a proton. bioengineer.orgresearchgate.net This proton abstraction is the trigger for the formation of the reactive o-quinone methide intermediate, which then undergoes the stereoselective cycloaddition. researchgate.net The precise positioning of Asp17 and other active site residues is critical for the enzyme's efficiency and stereochemical control. scirp.orgnih.gov

Structural Basis of Abx(−)F Catalysis: Crystallographic and NMR Complex Studies

Biosynthesis of the Phenyldimethylanthrone (PDA) Framework

The aromatic core of (-)-ABX is a unique phenyldimethylanthrone (PDA) framework. pnas.orgnih.gov The biosynthesis of this discontinuously conjugated aromatic ring system is another fascinating aspect of the (-)-ABX pathway. pnas.orgresearchgate.net It involves an unusual TcmI-like aromatase/cyclase (ARO/CYC), designated Abx(−)D, and a methyltransferase, Abx(−)M. pnas.orgnih.govresearchgate.net

The formation of the PDA framework is a multi-ring cyclization and aromatization process. pnas.org The enzyme Abx(−)D, in conjunction with a non-essential helper ARO/CYC (Abx(−)C), catalyzes the formation of all four aromatic rings of the PDA scaffold. pnas.orgresearchgate.net This includes the formation of a rare angular benzene (B151609) ring. pnas.orgnih.gov Biochemical and structural analyses of the homologous Abx(+)D have shown that a unique loop region is responsible for its specific interaction with the acyl carrier protein-tethered polyketide chain. pnas.orgnih.gov Mutagenesis studies have highlighted key residues within the enzyme's internal pocket that dictate the cyclization pattern. nih.govresearchgate.net

Involvement of Methyltransferases (Abx(+)M/Abx(−)M/FasT)

A crucial step in the biosynthesis of the phenyldimethylanthrone (PDA) framework, the common core of anthrabenzoxocinones (ABXs) and fasamycin (FAS), is the involvement of a methyltransferase. pnas.orgresearchgate.netnih.gov Designated as Abx(+)M, Abx(−)M, and FasT in the respective biosynthetic pathways, this enzyme is essential for the formation of the aromatic scaffold. pnas.orgresearchgate.netpnas.org Inactivation of the corresponding methyltransferase gene, such as abx(−)M, halts the production of the final compound, indicating its critical role in scaffold formation. sjtu.edu.cn This is in contrast to other polyketides where methylation is a post-cyclization event. researchgate.net In the case of ABXs and FAS, this bismethylation is a prerequisite for the subsequent cyclization and aromatization steps. pnas.org

Unusual Aromatase/Cyclase Enzymes (Abx(+)D/Abx(−)D/FasL)

The cyclization of the polyketide chain into the tetracyclic PDA framework is catalyzed by an unusual TcmI-like aromatase/cyclase (ARO/CYC). pnas.orgresearchgate.netnih.gov These enzymes, named Abx(+)D, Abx(−)D, and FasL, are remarkable for their ability to catalyze the formation of all four rings of the PDA core, including the C9 to C14 first ring and a rare angular benzene ring. pnas.orgpnas.orgnih.gov This capability is unique among known ARO/CYCs, which typically catalyze the formation of only one or two rings. pnas.orgpnas.org The Abx(+)D/Abx(−)D/FasL enzymes represent the first non-TcmN type of ARO/CYC capable of catalyzing the C9 to C14 first ring cyclization. pnas.orgpnas.org Structural analysis of Abx(+)D has revealed a unique loop region that contributes to its distinct catalytic activity and its specificity for acyl carrier protein (ACP)-dependent substrates, unlike conventional TcmI-type ARO/CYCs that act on free molecules. pnas.orgnih.gov

Gem-Dimethylation in the Aromatization/Cyclization Process

A distinctive feature in the biosynthesis of (-)-Anthrabenzoxocinone and related compounds is the presence of a gem-dimethyl group. researchgate.netresearchgate.net Unlike in the biosynthesis of other polyketides like resistomycin (B85070) and benastatin where geminal bismethylation occurs after aromatization/cyclization, in the ABX and FAS pathways, this step is a prerequisite for the cyclization process. researchgate.netpnas.orgpnas.org The methyltransferase (Abx(+)M/Abx(−)M/FasT) catalyzes this essential gem-dimethylation on the polyketide chain. pnas.orgpnas.org Without this initial bismethylation, the subsequent cyclization by the unusual ARO/CYC (Abx(+)D/Abx(−)D/FasL) does not proceed, highlighting the critical role of this tandem methylation in programming the formation of the unique PDA architecture. pnas.orgpnas.org

Post-Polyketide Modification Enzymes

Following the formation of the core aromatic scaffold, a variety of tailoring enzymes introduce further structural diversity. These post-polyketide modifications are crucial for the final bioactivity of the molecules. pnas.orgmdpi.com

Promiscuous Halogenases and Their Role in Structural Diversification

The biosynthetic gene cluster of (-)-ABX contains a promiscuous halogenase, Abx(−)H, which is responsible for the chlorination of the ABX scaffold. sjtu.edu.cnmdpi.com This FAD-dependent halogenase exhibits remarkable substrate flexibility, capable of introducing multiple chlorine atoms at various positions on the (-)-ABX-A substrate, leading to the generation of monochlorinated, dichlorinated, and trichlorinated analogs. sjtu.edu.cn Furthermore, Abx(−)H can also catalyze bromination when supplied with bromide, and can even act on already chlorinated substrates to produce chloro-bromo hybrid compounds. sjtu.edu.cn This enzyme's promiscuity extends to the enantiomeric (+)-ABX-A scaffold, demonstrating its potential for generating a wide array of halogenated ABX derivatives. sjtu.edu.cn The halogenase from the fasamycin pathway, FasV, has also been shown to be a promiscuous biocatalyst for late-stage halogenation. chemrxiv.org

Promiscuous Methyltransferases and Their Substrate Selectivity

In addition to the methyltransferase involved in scaffold formation, the (-)-ABX biosynthetic pathway includes another promiscuous methyltransferase, Abx(−)N, responsible for post-polyketide modifications. sjtu.edu.cn Deletion of the abx(−)N gene resulted in the accumulation of novel ABX analogs lacking the C3-hydroxymethyl group, confirming its role in this specific methylation. sjtu.edu.cn The enzyme Abx(−)N demonstrates broad substrate selectivity, as it is capable of methylating the C3-hydroxyl group on the oppositely configured (+)-ABX-A substrate. sjtu.edu.cn This flexibility suggests a binding cavity that can accommodate structurally diverse molecules, making it a valuable tool for engineering novel bioactive compounds. sjtu.edu.cn

Engineering of Biosynthetic Pathways for Analogue Generation

The engineering of the biosynthetic pathways of anthrabenzoxocinones (ABXs) represents a promising strategy for the generation of novel analogues with potentially enhanced or modified biological activities. Research has focused on manipulating the tailoring enzymes within the ABX biosynthetic gene cluster to expand the chemical diversity of this family of natural products.

A key study in this area identified two highly promiscuous enzymes in the (-)-ABX biosynthetic pathway that are amenable to engineering: a halogenase and a methyltransferase. sjtu.edu.cnacs.orgnih.gov Manipulation of these enzymes has led to the successful generation of new ABX analogues. sjtu.edu.cnacs.org

Detailed Research Findings

Researchers have successfully identified and characterized a promiscuous FAD-dependent halogenase, designated Abx(-)H, and a broad-substrate-specificity methyltransferase, Abx(-)N, from the (-)-ABX biosynthetic gene cluster. sjtu.edu.cn These enzymes were found to be capable of modifying not only their native substrates but also related molecules, including the enantiomeric (+)-ABX scaffold. sjtu.edu.cn

The halogenase Abx(-)H was shown to introduce chlorine atoms at various positions on the ABX core structure. sjtu.edu.cn When Abx(-)H was introduced into a heterologous expression strain producing (+)-ABX-A, it resulted in the production of monochlorinated derivatives. sjtu.edu.cn

The methyltransferase Abx(-)N demonstrated the ability to add a methyl group to a hydroxyl function on a variety of substrates. sjtu.edu.cn This enzyme was used to further modify the chlorinated analogues generated by Abx(-)H, leading to the creation of di-modified ABX derivatives. sjtu.edu.cn

Through the combined manipulation of these two enzymes, a total of 14 novel ABX analogues of both (-)- and (+)-enantiomers were generated. sjtu.edu.cnacs.org Bioactivity assessments of these new compounds revealed that some analogues exhibited significantly improved antimicrobial activity. sjtu.edu.cnresearchgate.net Specifically, substitutions at the C3-hydroxyl and the introduction of chlorine were identified as being critical for the observed enhancement in activity. sjtu.edu.cn

This work demonstrates the potential of biosynthetic engineering to expand the bioactive chemical space of the ABX family, providing a solid foundation for the future generation of potent antimicrobial agents. sjtu.edu.cnresearchgate.net

Engineered Enzymes and Resulting Analogues

The following table summarizes the key enzymes that have been engineered and the types of novel analogues produced.

| Engineered Enzyme | Enzyme Type | Substrate(s) | Product(s) |

| Abx(-)H | Halogenase | (-)-ABX, (+)-ABX-A | Chlorinated analogues of (-)-ABX and (+)-ABX-A |

| Abx(-)N | Methyltransferase | (+)-ABX-A, Chlorinated (+)-ABX-A analogues | C3-hydroxymethylated (+)-ABX-A, C3-hydroxymethylated and chlorinated (+)-ABX-A analogues |

Generated Anthrabenzoxocinone Analogues

The following table lists some of the novel analogues generated through the engineering of the Abx(-)H and Abx(-)N enzymes.

| Original Compound | Engineered Enzyme(s) | Resulting Analogue(s) |

| (+)-ABX-A | Abx(-)H | C10 monochlorinated (+)-ABX-A, C12 monochlorinated (+)-ABX-A |

| C10 monochlorinated (+)-ABX-A | Abx(-)N | C3-hydroxymethylated, C10 monochlorinated (+)-ABX-A |

| C12 monochlorinated (+)-ABX-A | Abx(-)N | C3-hydroxymethylated, C12 monochlorinated (+)-ABX-A |

| (+)-ABX-A | Abx(-)N | C3-hydroxymethylated (+)-ABX-A |

Chemical Synthesis and Semisynthesis

Total Synthesis Approaches to the Anthrabenzoxocinone Skeleton

The total synthesis of the anthrabenzoxocinone (ABX) framework has been a subject of considerable research, leading to the development of several elegant and efficient strategies. These approaches aim to construct the complex polycyclic system with high levels of control over stereochemistry.

Annulation of Phenol (B47542) Strategies

One of the primary routes for constructing the oxygen-bridged tricyclic acetal (B89532) unit, a key feature of the ABX skeleton, involves the annulation of phenols. researchgate.net This strategy typically involves the reaction of a phenol with a suitable partner to form a new ring fused to the phenolic ring. nih.govmdpi.comnih.gov While effective in principle, chemical syntheses employing this method have been reported to produce racemic forms of (-)-ABX in low yields. researchgate.net

Dual-Oxa Diels-Alder Reactions Utilizing o-Quinone Methide Intermediates

A powerful and convergent approach to the ABX core involves a dual-oxa Diels-Alder reaction. researchgate.netbohrium.com This strategy utilizes a highly reactive o-quinone methide (o-QM) intermediate, which undergoes a [4+2] cycloaddition with a suitable dienophile to form the characteristic oxygen-bridged tricyclic acetal. researchgate.netbioengineer.orgrsc.org The o-QM intermediate is typically generated in situ from a precursor, and its subsequent cycloaddition can be highly stereoselective. bioengineer.orgresearchgate.net This method has proven effective in constructing the complex core of ABX and related natural products. rsc.orgnih.gov

Photoenolization/Diels-Alder (PEDA) Reaction for gem-Dimethyl-Anthracenone Core

A key structural feature of the broader family of natural products to which anthrabenzoxocinones belong is the gem-dimethyl-anthracenone core. chinesechemsoc.orgchinesechemsoc.org A highly efficient method for constructing this moiety is the Ti(Oi-Pr)4-mediated photoenolization/Diels-Alder (PEDA) reaction. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net This reaction involves the photochemical generation of a hydroxy-o-quinodimethane from a 2-alkyl benzaldehyde, which then undergoes a Diels-Alder reaction with a dienophile. chinesechemsoc.orgnih.govnih.gov This method is notable for its mild reaction conditions and its ability to create complex polycyclic systems with all-carbon quaternary centers in good yields and with high stereoselectivity. chinesechemsoc.orgnih.govnih.gov The reaction is initiated by UV light activation of the carbonyl group, leading to the formation of the highly active diene intermediate. chinesechemsoc.org

Continuous-Flow Reactor Implementations for Scaled-Up Synthesis

To overcome the limitations of batch photochemistry and enable larger-scale synthesis, the PEDA reaction has been successfully implemented in continuous-flow reactors. chinesechemsoc.orgchinesechemsoc.org These systems, often utilizing fluorinated ethylene (B1197577) propylene (B89431) (FEP) tubing, allow for efficient irradiation of the reaction mixture, leading to improved yields and scalability. chinesechemsoc.orgresearchgate.net For instance, the use of a continuous-flow reactor has enabled the preparation of gram-scale quantities of key cycloadducts, demonstrating the practical utility of this technology for producing significant amounts of advanced intermediates for the synthesis of ABXs and their analogues. chinesechemsoc.orgornl.govmdpi.com

Synthetic Access to Anthrabenzoxocinone Analogues and Derivatives

The development of robust synthetic routes to the ABX skeleton has paved the way for the preparation of a wide range of analogues and derivatives. chinesechemsoc.orgchinesechemsoc.orgmdpi.commdpi.com By modifying the building blocks used in the synthesis, researchers can introduce variations in the aromatic rings and the side chains of the molecule. chinesechemsoc.orgdntb.gov.ua For example, the divergent and convergent approaches used in the total synthesis allow for the late-stage introduction of different functional groups, leading to a library of related compounds. chinesechemsoc.org This has been instrumental in exploring the structure-activity relationships (SAR) of this class of molecules. chinesechemsoc.orgchinesechemsoc.org

Chemoenzymatic Synthetic Methodologies

A significant breakthrough in the synthesis of (-)-Anthrabenzoxocinone has been the development of chemoenzymatic methods. researchgate.netmdpi.comnih.govbiorxiv.org These approaches combine the power of chemical synthesis with the high stereoselectivity of enzymatic catalysis. mdpi.comnih.govnih.gov A key discovery in this area is the identification of the enzyme Abx(−)F, a bifunctional protein that catalyzes both a dehydration reaction to form the crucial o-quinone methide intermediate and the subsequent stereoselective dual-oxa Diels-Alder reaction to form the oxygen-bridged tricyclic acetal of (−)-ABX. researchgate.netresearchgate.netresearchgate.net This enzymatic approach overcomes the challenge of producing the enantiomerically pure natural product, which is often difficult to achieve through purely chemical means. researchgate.netjeffleenovels.com The enzyme enforces strict stereocontrol, ensuring the correct formation of the chiral centers in the final product. bioengineer.orgresearchgate.net

| Synthetic Strategy | Key Reaction | Core Structure Formed | Advantages | References |

| Annulation of Phenol | Annulation | Oxygen-bridged tricyclic acetal | Direct approach to the core | researchgate.netnih.govmdpi.comnih.gov |

| Dual-Oxa Diels-Alder | [4+2] Cycloaddition | Oxygen-bridged tricyclic acetal | Convergent, potential for stereocontrol | researchgate.netbohrium.combioengineer.orgrsc.orgresearchgate.net |

| Photoenolization/Diels-Alder (PEDA) | Photoenolization/Diels-Alder | gem-Dimethyl-anthracenone | Mild conditions, high efficiency, stereoselective | chinesechemsoc.orgchinesechemsoc.orgresearchgate.netnih.govnih.gov |

| Continuous-Flow Synthesis | PEDA Reaction | gem-Dimethyl-anthracenone | Scalability, improved yields | chinesechemsoc.orgchinesechemsoc.orgresearchgate.netornl.govmdpi.com |

| Chemoenzymatic Synthesis | Enzymatic dual-oxa Diels-Alder | Oxygen-bridged tricyclic acetal | High stereoselectivity, enantiomerically pure product | researchgate.netbioengineer.orgresearchgate.netmdpi.comnih.govbiorxiv.orgnih.govresearchgate.netjeffleenovels.com |

Semisynthetic Modifications for Structure-Activity Relationship Studies

Semisynthetic modifications of the this compound scaffold have been instrumental in elucidating the structure-activity relationships (SAR) crucial for its development as a potential therapeutic agent. These studies have primarily focused on introducing new functionalities and altering existing ones to probe the impact of these changes on biological, particularly antimicrobial, activity. A significant approach in this area has been the use of biosynthetic engineering, where promiscuous enzymes from the natural biosynthetic pathway are utilized to create novel analogues. nih.govsjtu.edu.cnacs.org

Research has successfully identified and characterized highly promiscuous halogenase and methyltransferase enzymes involved in the structural modification of this compound. nih.govsjtu.edu.cn By manipulating the activity of these enzymes, researchers have generated a series of new analogues, including both the naturally occurring (-)-ABXs and their enantiomeric (+)-ABXs forms. This has led to the creation of 14 novel ABX analogues, significantly expanding the chemical diversity of this compound class. nih.govsjtu.edu.cnacs.org

Bioactivity assessments of these novel analogues have provided critical insights into the SAR of this compound. A key finding from these studies is the critical role of substitutions at the C3 position and the introduction of chlorine atoms for potent antimicrobial activity. nih.govsjtu.edu.cnacs.org Specifically, the presence of a C3-hydroxyl group and chlorine substitutions have been identified as being crucial for enhancing the compound's efficacy. nih.govacs.org

The following tables summarize the findings from these semisynthetic and biosynthetic modification studies, detailing the specific modifications and their effects on antimicrobial activity.

Table 1: Semisynthetic Analogues of this compound and Their Antimicrobial Activity

| Compound | Modification | Key Findings on Antimicrobial Activity |

| This compound (Parent) | - | Baseline activity against various bacterial strains. |

| C10-monochlorinated (+)-ABX-A | Chlorination at C10 | Demonstrates the feasibility of enzymatic halogenation. sjtu.edu.cn |

| C12-monochlorinated (+)-ABX-A | Chlorination at C12 | Shows alternative positions for halogenation. sjtu.edu.cn |

| C3-hydroxymethylated C10-chloro-(+)-ABX | Hydroxymethylation at C3, Chlorination at C10 | Highlights the importance of C3 modification in combination with halogenation. sjtu.edu.cn |

| C3-hydroxymethylated C12-chloro-(+)-ABX | Hydroxymethylation at C3, Chlorination at C12 | Further supports the synergistic effect of C3 and halogen modifications. sjtu.edu.cn |

Table 2: Structure-Activity Relationship (SAR) Summary for this compound Analogues

| Structural Feature | Impact on Antimicrobial Activity | Reference |

| C3-Hydroxyl Group | Critical for potent activity. | nih.govacs.org |

| Chlorine Substitution | Critical for potent activity. | nih.govacs.org |

| Halogenation Position | Can be varied (e.g., C10, C12), influencing the activity profile. | sjtu.edu.cn |

| Methylation | Can be introduced by promiscuous methyltransferases, expanding chemical diversity. | nih.govsjtu.edu.cn |

These detailed findings underscore the power of semisynthetic and biosynthetic approaches to not only generate novel and potentially more potent derivatives of this compound but also to build a comprehensive understanding of its structure-activity landscape. nih.govsjtu.edu.cnacs.org This knowledge is invaluable for the rational design of future antibiotics based on the anthrabenzoxocinone scaffold.

Structural Elucidation Methodologies in Research

Spectroscopic Analysis Techniques

Spectroscopic methods are paramount in the structural elucidation of novel natural products like (-)-Anthrabenzoxocinone. These techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about the chemical environment of atoms and the bonds that connect them.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the de novo structure of organic molecules. Through a suite of experiments, it is possible to map the carbon skeleton and establish the connectivity and stereochemistry of the compound. The elucidation of this compound's structure involved comprehensive analysis using one-dimensional and two-dimensional NMR techniques. core.ac.ukresearchgate.netdntb.gov.ua

One-dimensional (1D) NMR provides the foundational data for structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides a count of the carbon atoms in the molecule.

In the case of the enantiomer, (+)-Anthrabenzoxocinone (also known as BE-24566B), which shares identical NMR properties with this compound, detailed 1D NMR data has been reported. mdpi.comnih.gov The ¹H NMR spectrum displays characteristic signals for aromatic protons, methyl groups, and a methine proton. mdpi.com The ¹³C NMR and DEPT spectra identified the presence of eighteen aromatic carbons, indicative of three benzene (B151609) rings, alongside a carbonyl group, a methine group, and a quaternary carbon, which together form the core skeleton of the molecule. mdpi.comnih.gov

Table 1: ¹H and ¹³C NMR Data for (+)-Anthrabenzoxocinone (BE-24566B) in MeOD (Data is representative for this compound)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 108.4 | 6.16 (d, 2.2) |

| 2 | 159.0 | 6.27 (d, 2.0) |

| 3 | 103.0 | 6.75 (d, 2.0) |

| 4 | 159.6 | - |

| 4a | 109.1 | - |

| 5 | 138.0 | - |

| 6 | 35.0 | 3.24 (d, 18.0) |

| 6a | 144.8 | - |

| 7 | - | - |

| 8 | 115.8 | 7.16 (s) |

| 9 | 154.5 | - |

| 10 | 119.5 | 6.33 (d, 2.1) |

| 11 | 157.0 | - |

| 12 | 113.2 | - |

| 13 | 152.4 | - |

| 13a | 125.5 | - |

| 14 | 192.8 | - |

| 14a | 101.7 | - |

| 16 | 99.7 | - |

| 16a | 167.7 | - |

| 17 | 167.4 | - |

| 18 | - | 1.64 (s) |

| 19 | - | 1.88 (s) |

| 20 | - | 1.95 (s) |

| 21 | - | 2.52 (s) |

Source: Adapted from data reported in scientific literature. mdpi.com

While 1D NMR provides a list of ingredients, two-dimensional (2D) NMR experiments reveal how they are connected. wikipedia.org For a molecule with the complexity of this compound, 2D NMR is indispensable. core.ac.uk Key experiments include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, allowing for the tracing of proton-proton networks within molecular fragments. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached heteronuclei, most commonly ¹³C. This definitively links the proton signals to their corresponding carbon atoms in the skeleton. wikipedia.org

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected by bonds. core.ac.ukhuji.ac.il This information is vital for determining the relative stereochemistry and conformation of the molecule.

Through the combined interpretation of these 2D NMR datasets, researchers were able to assemble the hexacyclic ring system of this compound and assign the positions of its various functional groups. core.ac.ukmdpi.com

For particularly challenging structural features, more advanced NMR methods are employed.

HSQMBC (Heteronuclear Single-Quantum Multiple-Bond Correlation): The HSQMBC experiment is an advanced technique used to observe long-range correlations, similar to HMBC. researchgate.net It can be optimized to detect very small long-range coupling constants, making it a powerful tool for establishing connectivities in complex molecules with numerous quaternary carbons or for linking distant fragments of a molecule where correlations may be weak in a standard HMBC spectrum. researchgate.netjeol.commdpi.com

J-based Configurational Analysis: This method is a powerful approach for determining the relative configuration of chiral centers, particularly in flexible acyclic portions of a molecule. encyclopedia.pubmdpi.com The technique involves the precise measurement of various homonuclear (³JHH) and heteronuclear (²JCH and ³JCH) coupling constants. encyclopedia.pub The magnitudes of these J-couplings are dependent on the dihedral angles between the coupled nuclei, allowing for the determination of the most stable conformation and, consequently, the relative stereochemical arrangement (e.g., syn vs. anti or threo vs. erythro). core.ac.ukencyclopedia.pub This analysis was critical for establishing the complex stereochemistry of this compound. core.ac.uk

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, providing the exact molecular weight and elemental composition of a compound. nih.govwikipedia.orgmdpi.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the definitive method for determining the elemental formula of a new compound. This soft ionization technique allows for the analysis of large and non-volatile molecules without significant fragmentation. For this compound, HRESIMS analysis provided a precise mass measurement that established its molecular formula as C₂₇H₂₄O₇. acs.orgsjtu.edu.cn This formula, corresponding to 16 degrees of unsaturation, was fundamental in guiding the subsequent NMR-based structural elucidation process. nih.gov

Mass Spectrometry (MS)

Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) with a soft ionization technique, such as electrospray ionization (ESI), is particularly crucial. For this compound and its analogues, ESI-HRMS provides precise mass measurements, allowing for the confident determination of their elemental composition. For instance, a compound identified as (-)-ABX-A, a closely related analogue, showed a protonated molecular ion at m/z 461.1568 [M+H]⁺, corresponding to the calculated formula C₂₇H₂₄O₇. sjtu.edu.cn

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), offers deep structural insights by breaking the molecular ion into smaller, charged fragments. chemguide.co.uklibretexts.org The fragmentation pattern serves as a molecular fingerprint. chemguide.co.uk While a detailed fragmentation study for this compound is not publicly available, the expected fragmentation would occur at the weakest bonds and lead to the formation of stable ions. libretexts.org Key structural features, such as the hexacyclic aromatic ketone core, would dictate the fragmentation pathways. libretexts.org The stable aromatic portions of the molecule would be expected to produce strong signals in the mass spectrum. libretexts.org

Expected fragmentation behavior for a molecule with the complexity of this compound would involve:

Alpha-cleavage: Cleavage of bonds adjacent to the ketone's carbonyl group is a primary fragmentation mode for ketones. miamioh.edu

Heterocyclic Ring Fission: The ether linkages forming the central oxocinone ring could undergo cleavage.

Loss of Small Molecules: Neutral losses, such as the elimination of water (H₂O) or carbon monoxide (CO), are common fragmentation pathways. miamioh.edu

A hypothetical fragmentation data table based on the known structural motifs is presented below.

| Expected Fragment Type | Description | Structural Rationale |

| α-cleavage | Loss of alkyl or aryl groups adjacent to the C=O group. | The ketone functional group directs this common fragmentation pathway. miamioh.edu |

| Retro-Diels-Alder Reaction | Cleavage of the cyclohexene-like rings within the polycyclic system. | Common in cyclic systems, breaking two bonds and forming two new pi bonds. |

| Ether Bond Cleavage | Fission of the C-O-C bonds of the oxocinone ring. | Cleavage of ether linkages is a known fragmentation route. miamioh.edu |

| Aromatic Fragments | Formation of stable, substituted naphthalene (B1677914) or anthracene-like cations. | The high stability of aromatic ions makes them favorable fragments. libretexts.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present within a molecule. specac.com Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds, such as stretching and bending. vscht.cz This provides a "molecular fingerprint." specac.com The use of IR spectroscopy has been integral in the characterization of anthrabenzoxocinone compounds. researchgate.netcore.ac.uk

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (phenolic) | 3500 - 3200 (Broad) | O-H Stretch |

| C-H (aromatic) | 3100 - 3000 | C-H Stretch |

| C-H (aliphatic) | 3000 - 2850 | C-H Stretch |

| C=O (conjugated ketone) | 1685 - 1665 | C=O Stretch |

| C=C (aromatic) | 1600 - 1450 | C=C Stretch |

| C-O (ether, phenol) | 1260 - 1000 | C-O Stretch |

This table is based on standard IR absorption ranges for organic functional groups. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. msu.edulibretexts.org Molecules containing groups that absorb light in this region are called chromophores. msu.edu The extensive π-electron system of the polycyclic aromatic core of this compound acts as a potent chromophore, leading to strong absorptions in the UV-Vis range. researchgate.net

The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk For this compound, the key transitions would be π → π* and n → π*. wikipedia.org

π → π transitions:* These high-intensity absorptions arise from the promotion of electrons in the conjugated aromatic π system to anti-bonding π* orbitals.

n → π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from an oxygen atom's lone pair) to an anti-bonding π* orbital of the carbonyl group.

The specific wavelengths of maximum absorbance (λmax) are characteristic of the chromophore's structure. Increased conjugation typically shifts the λmax to longer wavelengths. msu.edu

| Electronic Transition | Expected Wavelength Region | Associated Structural Feature |

| π → π | 200-400 nm | The extensive conjugated polycyclic aromatic system. libretexts.org |

| n → π | >300 nm | The carbonyl (C=O) group's oxygen lone pairs. |

This table outlines the general regions for electronic transitions in conjugated ketones and aromatic compounds. libretexts.orgwikipedia.org

Circular Dichroism (CD) for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is an essential chiroptical technique used to determine the absolute configuration of chiral molecules like this compound. mtoz-biolabs.com Chiral molecules interact differently with left and right circularly polarized light, and a CD spectrum plots this differential absorption. mtoz-biolabs.com The resulting positive or negative peaks are known as Cotton effects. For a pair of enantiomers, the CD spectra are perfect mirror images of each other. nih.gov

The "(–)" designation in this compound refers to its levorotatory nature, a property measured by polarimetry, which is closely related to CD. sjtu.edu.cn The absolute stereochemistry of the chiral centers in the molecule dictates the sign and intensity of the Cotton effects in the CD spectrum. By comparing the experimentally measured CD spectrum of a natural product to the spectra predicted for different stereoisomers using quantum-mechanical calculations, the true absolute configuration can be assigned with a high degree of confidence. nih.govresearchgate.net This comparison is a powerful and definitive method for establishing the three-dimensional arrangement of atoms at stereocenters, a critical step in the total synthesis and biological study of complex chiral molecules. researchgate.netmtoz-biolabs.com

X-ray Crystallography for Molecular Structure Resolution

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule. nih.govanton-paar.com The technique requires the molecule to be crystallized into a well-ordered lattice. When a beam of X-rays is directed at the crystal, the rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern. wikipedia.org By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be calculated, revealing the exact spatial coordinates of every atom. nih.gov

This method provides unambiguous proof of the molecule's connectivity, conformation, and absolute stereochemistry (when using specific techniques for chiral molecules). core.ac.uk For a complex structure like this compound, X-ray crystallography would confirm the intricate fusion of the six rings and the precise orientation of substituents in space. The resulting data is typically presented in a table summarizing the key crystallographic parameters.

| Crystallographic Parameter | Description |

| Crystal System | The classification of the crystal based on its lattice symmetry (e.g., monoclinic, orthorhombic). nih.gov |

| Space Group | The mathematical description of the symmetry elements within the unit cell. nih.gov |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the edges and the angles between them that define the repeating unit of the crystal. nih.gov |

| Resolution (Å) | A measure of the level of detail observed in the electron density map. Lower numbers indicate higher resolution. |

This table represents the type of data obtained from a single-crystal X-ray diffraction experiment.

Mechanistic Studies of Biological Activities in Vitro

Antibacterial Mechanisms

(-)-Anthrabenzoxocinone exhibits potent antibacterial activity, particularly against Gram-positive bacteria. researchgate.net Research into its mode of action has revealed specific inhibitory effects on essential bacterial processes, including fatty acid and RNA synthesis.

A significant mechanism of the antibacterial action of anthrabenzoxocinones is the inhibition of the type II fatty acid synthesis (FASII) pathway, which is essential for bacterial viability. chinesechemsoc.orgresearchgate.net This pathway is a prime target for antibacterial drugs due to the structural differences between bacterial FASII and mammalian FAS I systems. researchgate.netsjtu.edu.cn

Research has identified the elongation condensing enzymes, specifically β-ketoacyl-ACP synthase II (FabF), as a key target of anthrabenzoxocinones. chinesechemsoc.orgacs.org FabF is a crucial enzyme in the elongation cycle of fatty acid synthesis. By inhibiting FabF, these compounds disrupt the production of fatty acids necessary for building and maintaining bacterial cell membranes. chinesechemsoc.org The chloro-gem-dimethyl-anthracenone substructure present in anthrabenzoxocinones is considered a naturally occurring pharmacophore that specifically targets FabF. chinesechemsoc.org In silico docking studies have supported the binding of this scaffold to the active site of FabF. chinesechemsoc.org

The inhibitory activity of anthrabenzoxocinone derivatives against the FASII pathway has been quantified using in vitro enzyme inhibition assays. For instance, bischloroanthrabenzoxocinone (B10764457) (BABX) demonstrated significant inhibition of the S. aureus and E. coli FASII pathways. researchgate.net

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC₅₀ values for an anthrabenzoxocinone derivative.

Some studies suggest that the antibacterial activity of anthrabenzoxocinones may not be limited to a single target. It has been proposed that these compounds might inhibit the synthesis of all macromolecules, indicating the possibility of multiple unknown targets. researchgate.net One such identified target is bacterial RNA polymerase (RNAP), the enzyme responsible for RNA synthesis. nih.govnih.gov Inhibition of RNAP halts transcription, a fundamental process for bacterial survival. mdpi.com While specific studies on this compound are limited, related compounds have been shown to target the "switch region" of RNAP, a distinct site from that of rifamycins, suggesting a different mechanism of action and a lack of cross-resistance. nih.gov

A significant aspect of the antibacterial profile of this compound and its analogs is their potent activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). chinesechemsoc.orgpatsnap.comnih.gov The emergence of these resistant strains is a major concern in hospital settings. chinesechemsoc.orgsjtu.edu.cn

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The table below presents the MIC values of anthrabenzoxocinone derivatives against various resistant bacterial strains.

The activity of these compounds against resistant strains highlights their potential as lead structures for the development of new antibiotics. chinesechemsoc.orgacs.org

Targeting Elongation Condensing Enzymes (FabF)

Inhibition of Bacterial RNA Synthesis

Anticancer Mechanisms

Recent studies have begun to explore the anticancer potential of anthrabenzoxocinone derivatives, particularly the (+)-enantiomer. The primary focus of this research has been on non-small cell lung cancer (NSCLC). researchgate.netnih.gov

The anticancer mechanism of (+)-anthrabenzoxocinone involves the targeting and suppression of the PI3K/AKT/mTOR signaling pathway. researchgate.netnih.gov Aberrant activation of this pathway is a known driver in many cancers, including NSCLC. researchgate.net Inhibition of this pathway by (+)-anthrabenzoxocinone leads to several downstream effects in cancer cells:

Cell Cycle Arrest: The compound induces S and G2/M phase arrest, preventing the cancer cells from progressing through the cell cycle and dividing. researchgate.netnih.gov

Apoptosis and Autophagy: It promotes programmed cell death (apoptosis) and autophagy, a cellular process of self-degradation. researchgate.netnih.gov

Induction of Oxidative Stress: (+)-Anthrabenzoxocinone increases the levels of intracellular reactive oxygen species (ROS), which further contributes to the inhibition of the PI3K/AKT/mTOR pathway and enhances the anticancer effects. researchgate.net

The inhibitory activity of (+)-anthrabenzoxocinone against NSCLC cell lines has been quantified by determining its IC₅₀ values.

These findings suggest that (+)-anthrabenzoxocinone has the potential to be a lead compound for the development of new anticancer therapies for NSCLC. researchgate.netnih.gov

Targeting the PI3K/AKT/mTOR Signaling Pathway

Recent in vitro studies have demonstrated that (+)-anthrabenzoxocinone ((+)-ABX), an oxygenated derivative of anthrabenzoxocinone from Streptomyces sp., exerts its anticancer effects in non-small cell lung cancer (NSCLC) by targeting the PI3K/AKT/mTOR signaling pathway. researchgate.netmedchemexpress.cn This pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival. wikipedia.orgmdpi.com Its aberrant activation is a frequent driver of NSCLC. researchgate.net

Research has shown that (+)-ABX inhibits the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR, in a dose-dependent manner. researchgate.net This inhibition suppresses the downstream signaling that would otherwise promote cancer cell growth and survival. researchgate.net The compound's ability to suppress this pathway was further confirmed by experiments using a PI3K inhibitor, LY294002, which showed a synergistic effect with (+)-ABX in reducing the viability of NSCLC cells. researchgate.net These findings suggest that the PI3K/AKT/mTOR pathway is a key molecular target of (+)-anthrabenzoxocinone. researchgate.netresearchgate.net

Table 1: Effect of (+)-Anthrabenzoxocinone on PI3K/AKT/mTOR Pathway Proteins in NSCLC Cells

| Protein | Effect of (+)-ABX Treatment | Reference |

|---|---|---|

| p-PI3K | Dose-dependent decrease in phosphorylation | researchgate.net |

| p-AKT | Dose-dependent decrease in phosphorylation | researchgate.net |

| p-mTOR | Dose-dependent decrease in phosphorylation | researchgate.net |

Induction of Cell Cycle Arrest (S and G2/M Phases)

Studies have revealed that (+)-anthrabenzoxocinone induces cell cycle arrest in non-small cell lung cancer (NSCLC) cells, specifically at the S and G2/M phases. researchgate.netresearchgate.net This arrest prevents the cancer cells from progressing through the cell cycle and dividing. medsci.org

Flow cytometry analysis of NSCLC cell lines (A549, H1299, and H226) treated with (+)-ABX showed a dose-dependent increase in the percentage of cells in the S and G2/M phases. researchgate.net This effect was particularly pronounced in the G2/M phase. researchgate.net The induction of G2/M arrest was further supported by the observation that (+)-ABX treatment led to the upregulation of the p21 protein and the downregulation of CDK1 and cyclin B proteins, all of which are key regulators of the G2/M checkpoint. researchgate.net The mTOR signaling pathway, which is inhibited by (+)-ABX, is known to be required for efficient DNA damage-induced S and G2/M cell cycle arrest. oncotarget.com

Table 2: Effect of (+)-Anthrabenzoxocinone on Cell Cycle Distribution in NSCLC Cells

| Cell Line | Treatment | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

|---|---|---|---|---|

| A549 | Control (0 µM) | Not specified | 10.6 ± 4.24% | researchgate.net |

| A549 | 10 µM (+)-ABX | Not specified | 11.44 ± 3.04% | researchgate.net |

| A549 | 20 µM (+)-ABX | Not specified | 12.28 ± 3.6% | researchgate.net |

| A549 | 40 µM (+)-ABX | Not specified | 19.75 ± 1.69% | researchgate.net |

Mechanisms of Apoptosis Induction

The anticancer activity of (+)-anthrabenzoxocinone is also attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net Apoptosis is a complex process involving various signaling pathways that converge to activate caspases, the key executioners of cell death. aging-us.com

Treatment with (+)-ABX has been shown to modulate the expression of proteins involved in the apoptotic process. Specifically, it leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. plos.org This shift in the Bax/Bcl-2 ratio is a critical event that often triggers the mitochondrial pathway of apoptosis. mdpi.com Furthermore, (+)-ABX treatment results in the cleavage of PARP and the activation of caspase-3 and caspase-9, all of which are hallmark events of apoptosis. plos.org The induction of apoptosis by (+)-ABX is further enhanced when combined with interventions that inhibit the PI3K/AKT/mTOR pathway, indicating a mechanistic link. researchgate.net

Table 3: Effect of (+)-Anthrabenzoxocinone on Apoptosis-Related Proteins

| Protein | Effect of (+)-ABX Treatment | Reference |

|---|---|---|

| Bcl-2 | Decreased expression | researchgate.net |

| Bax | Increased expression | plos.org |

| Cleaved Caspase-3 | Increased expression | plos.org |

| Cleaved Caspase-9 | Increased expression | plos.org |

| Cleaved PARP | Increased expression | plos.org |

Mechanisms of Autophagy Induction

In addition to apoptosis, (+)-anthrabenzoxocinone has been found to induce autophagy in non-small cell lung cancer (NSCLC) cells. researchgate.net Autophagy is a cellular process involving the degradation of cellular components through lysosomes, which can have both pro-survival and pro-death roles depending on the context. nih.gov

Transmission electron microscopy has revealed the formation of autophagosomes and autolysosomes in NSCLC cells following treatment with (+)-ABX. researchgate.net At the molecular level, (+)-ABX treatment leads to a dose-dependent increase in the expression of Beclin-1 and the ratio of LC3-II to LC3-I, which are key markers of autophagy induction. researchgate.net Concurrently, the expression of p62, a protein that is degraded during autophagy, is downregulated. researchgate.net Interestingly, inhibiting autophagy with chloroquine (B1663885) (CQ) was found to enhance the apoptotic effects of (+)-ABX, suggesting that in this context, autophagy may initially act as a survival mechanism that, when blocked, sensitizes the cells to apoptosis. researchgate.net

Table 4: Effect of (+)-Anthrabenzoxocinone on Autophagy-Related Proteins in NSCLC Cells

| Protein | Effect of (+)-ABX Treatment | Reference |

|---|---|---|

| Beclin-1 | Dose-dependent increase in expression | researchgate.net |

| LC3-II/LC3-I Ratio | Dose-dependent increase | researchgate.net |

| p62 | Dose-dependent decrease in expression | researchgate.net |

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

(+)-Anthrabenzoxocinone has been shown to augment the levels of intracellular reactive oxygen species (ROS) in non-small cell lung cancer (NSCLC) cells. researchgate.net ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger cell death pathways. nih.govnih.gov

Table 5: Effect of (+)-Anthrabenzoxocinone on Intracellular ROS

| Parameter | Effect of (+)-ABX Treatment | Reference |

|---|---|---|

| Intracellular ROS Levels | Increased | researchgate.net |

Inhibition of Topoisomerase Enzymes

Anthrabenzoxocinones have been investigated for their potential to inhibit topoisomerase enzymes. core.ac.uk Topoisomerases are crucial enzymes that regulate the topology of DNA and are essential for processes like DNA replication. ebsco.comwikipedia.org Inhibitors of these enzymes are effective anticancer agents because they interfere with the replication of rapidly dividing cancer cells. ebsco.commdpi.com

Some studies have suggested that certain anthrabenzoxocinone compounds can act as topoisomerase II inhibitors, leading to breaks in the DNA replication chain. core.ac.uk These compounds are considered topoisomerase poisons because they stabilize the complex between the enzyme and DNA, preventing the re-ligation of the DNA strands and ultimately leading to apoptosis. wikipedia.orgoncotarget.com

Nuclear Receptor Ligand Activity

This compound has been identified as a ligand for Liver X Receptors (LXRs), which are a type of nuclear receptor. researchgate.net Nuclear receptors are a class of proteins that act as transcription factors, regulating gene expression in response to binding by specific ligands. wikipedia.orgjax.org

LXRs play a critical role in cholesterol homeostasis by regulating the expression of the ABCA1 gene, which is involved in cholesterol efflux from cells. researchgate.net By binding to LXRα, this compound can modulate the activity of this receptor. researchgate.net The IC50 value for the binding of (-)-ABX to LXRα has been reported to be 2 µM. researchgate.net This activity highlights a potential mechanism through which anthrabenzoxocinones could influence cellular processes beyond their cytotoxic effects, such as metabolic regulation. mdpi.com

Table 6: Nuclear Receptor Ligand Activity of this compound

| Receptor | Activity | IC50 Value | Reference |

|---|---|---|---|

| Liver X Receptor α (LXRα) | Ligand Binding | 2 µM | researchgate.net |

Interaction with Liver X Receptors (LXR)

This compound has been identified as a ligand for Liver X Receptors (LXRs), which are nuclear hormone receptors playing a crucial role in the regulation of cholesterol and fatty acid metabolism. researchgate.net In vitro studies have demonstrated that this compound, a hexacyclic aromatic ketone derived from Streptomyces species, exhibits binding affinity for the LXRα isoform. researchgate.netwikipedia.org

A screening of microbial extracts using an LXR-scintillation proximity assay (SPA) binding assay identified this compound as a new LXR ligand. researchgate.net The compound showed a specific inhibitory concentration (IC50) value in the micromolar range, indicating a direct interaction with the receptor. researchgate.netwikipedia.org This binding activity positions this compound as a modulator of LXR-mediated pathways. LXRα and LXRβ form heterodimers with the retinoid X receptor (RXR), and this complex binds to LXR response elements (LXREs) in the promoter regions of target genes to regulate their transcription. wikipedia.orgnih.gov The natural ligands for LXRs are typically oxysterols, which are oxygenated derivatives of cholesterol. wikipedia.org The discovery of non-steroidal ligands like this compound expands the range of molecules known to interact with these receptors.

Table 1: In Vitro LXRα Binding Affinity of this compound and Related Compounds

| Compound | Assay | Target | IC50 Value (µM) | Source |

|---|---|---|---|---|

| This compound [(-)-ABX] | LXR-SPA binding assay | LXRα | 2 | researchgate.net |

| (-)-Bischloroanthrabenzoxocinone [(-)-BABX] | LXR-SPA binding assay | LXRα | 10 | researchgate.net |

Regulation of Cholesterol Homeostasis Pathways (in vitro)

The interaction of this compound with LXRs directly implicates it in the regulation of cholesterol homeostasis. researchgate.net LXRs are master regulators of cholesterol balance, and their activation by agonists leads to the transcriptional control of genes involved in cholesterol transport, efflux, and excretion. researchgate.netnih.gov One of the most critical LXR target genes is the ATP-binding cassette transporter A1 (ABCA1). mdpi.com

The ABCA1 transporter is essential for the first step of reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it back to the liver for excretion. mdpi.com ABCA1 facilitates the efflux of cellular cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (apoA-I), forming nascent high-density lipoprotein (HDL) particles. mdpi.com By activating LXR, agonists are expected to upregulate the expression of the ABCA1 gene, which in turn enhances cholesterol efflux from cells, particularly macrophages within atherosclerotic plaques. researchgate.netplos.org This mechanism is a key defense against the accumulation of cholesterol that leads to foam cell formation and atherosclerosis. plos.org Therefore, as an LXR ligand, this compound is anticipated to participate in this regulatory cascade, promoting the expression of LXR target genes like ABCA1 and thereby influencing cellular cholesterol levels. researchgate.netnih.gov

Other Bioactivities (e.g., Antihypertensive Activity, Cholesterol-reducing Activity)

Beyond its role as an LXR ligand, the broader class of anthrabenzoxocinones (ABXs), to which this compound belongs, has been noted for other significant biological activities. researchgate.net Research has highlighted the potential for these compounds to exhibit both anti-hypertensive and cholesterol-reducing activities. researchgate.net These properties suggest a multifaceted therapeutic potential for this structural class of natural products, aligning with the management of key components of metabolic syndrome.

While the specific in vitro assays and potency values for this compound regarding these particular activities are not extensively detailed, the attribution of these bioactivities to the ABX family underscores the compound's relevance in cardiovascular-related research. researchgate.net The cholesterol-reducing activity is mechanistically consistent with its demonstrated role as an LXR agonist, which directly influences cholesterol homeostasis pathways. researchgate.netmdpi.com The anti-hypertensive effects of some drugs have been linked to their impact on lipid profiles, although the mechanisms can be complex and varied. nih.gov

Structure Activity Relationship Sar Studies of Anthrabenzoxocinone Analogues

Impact of Halogenation on Bioactivity and Selectivity

Halogenation plays a pivotal role in the biological activity of anthrabenzoxocinone analogues. acs.org The introduction of halogen atoms, particularly chlorine, into the molecular scaffold has been shown to significantly enhance antimicrobial potency. acs.orgnih.gov The biological activity of these halogenated metabolites is critically dependent on both the number of halogen atoms and their specific positions on the anthrabenzoxocinone framework. mdpi.com

Through biosynthetic engineering, researchers have characterized promiscuous halogenase enzymes that can introduce chlorine at various positions on the ABX scaffold. nih.govsjtu.edu.cn This has led to the generation of novel analogues with different chlorination patterns. sjtu.edu.cn For instance, studies have successfully produced compounds with single chlorine atoms at positions C10 and C12, as well as a dichlorinated analogue with a chlorine at the novel C4 position. sjtu.edu.cn The variation in chlorination directly influences the bioactivity profile of the resulting compounds. mdpi.com This strategic modification is a key method for optimizing the chemical structures of anthrabenzoxocinones to develop more potent antibiotics. acs.orgnih.gov

| Modification | Key Finding | Reference |

|---|---|---|

| General Halogenation | Critically important for bioactivity; potency depends on the presence, number, and position of halogens. | mdpi.com |

| Chlorination | Significantly improves antimicrobial activity. | acs.orgnih.gov |

| Positional Chlorination (C4, C10, C12) | Generates novel congeners with varied bioactivity profiles. | sjtu.edu.cn |

Influence of Methylation on Bioactivity

Similar to halogenation, methylation is a key structural modification that influences the bioactivity of anthrabenzoxocinone analogues. sjtu.edu.cn Biosynthetic studies have identified highly promiscuous methyltransferase enzymes capable of adding methyl groups to diverse substrates within the ABX scaffold. acs.orgsjtu.edu.cn

A particularly noteworthy modification is the methylation of the C3-hydroxyl group. sjtu.edu.cn The methyltransferase Abx(—)N has been shown to efficiently methylate this position, suggesting the enzyme possesses a flexible binding cavity that can accommodate different molecular structures. sjtu.edu.cn This enzymatic capability has been harnessed to generate novel C3-hydroxyl methylated products, further diversifying the chemical space of ABX analogues for bioactivity screening. sjtu.edu.cn The strategic manipulation of methyltransferase activity provides an effective pathway to generate a variety of analogues with potentially enhanced or altered biological activities. sjtu.edu.cn

| Modification Site | Enzyme | Significance | Reference |

|---|---|---|---|

| C3-Hydroxyl Group | Abx(—)N (Methyltransferase) | Enzyme shows broad substrate tolerance, allowing for the creation of novel methylated analogues. | sjtu.edu.cn |

| General Scaffold | Promiscuous Methyltransferases | Provides an effective method for generating diverse analogues with potentially improved bioactivity. | acs.orgsjtu.edu.cn |

Significance of the C3-Hydroxyl Group

The hydroxyl group at the C3 position is a critical determinant of the bioactivity of anthrabenzoxocinone compounds. acs.orgnih.govsjtu.edu.cn Bioactivity assessments have consistently revealed that substitutions involving the C3-hydroxyl group are crucial for the antimicrobial activity of these molecules. acs.orgnih.govsjtu.edu.cn The presence of this functional group is considered a key requirement for potent biological action. sjtu.edu.cn The hydroxyl group itself, a functional group consisting of an oxygen atom bonded to a hydrogen atom (-OH), is known to be crucial for the antioxidant properties of polyphenols, as it can donate a hydrogen atom to stabilize free radicals. wisdomlib.org While the specific mechanism in anthrabenzoxocinones is linked to FabF inhibition, the importance of this hydroxyl group is a recurring theme in the bioactivity of complex natural products. sjtu.edu.cnwisdomlib.org

| Functional Group | Finding | Reference |

|---|---|---|

| C3-Hydroxyl (-OH) | Identified as critical for the antimicrobial activity of anthrabenzoxocinone analogues. | acs.orgnih.govsjtu.edu.cn |

| Modification at C3-OH | Alterations at this position, such as methylation, significantly impact the compound's bioactivity. | sjtu.edu.cn |

Positional Effects of Substitutions (e.g., C10, C12 Chlorination)

The specific placement of substituents on the anthrabenzoxocinone scaffold has a profound effect on the molecule's bioactivity and selectivity. This is particularly evident with chlorination. The generation of analogues with single chlorine atoms at either the C10 or C12 positions has demonstrated that the location of the halogen atom is a key factor in determining the compound's antimicrobial efficacy. sjtu.edu.cn

| Substitution Pattern | Resulting Analogue | Significance | Reference |

|---|---|---|---|

| Monochlorination at C10 | C10-chloro-ABX analogue | Demonstrates the specific impact of C10 substitution on bioactivity. | sjtu.edu.cn |

| Monochlorination at C12 | C12-chloro-ABX analogue | Shows that C12 substitution results in a distinct bioactivity profile compared to C10. | sjtu.edu.cn |

| Dichlorination at C2 and C10 | Zunyimycin A | Illustrates the effect of multiple halogenations at specific sites. | mdpi.com |

| Chlorination at C4 | Novel C4-chloro-ABX analogue | Expands the known substitution patterns and potential for new bioactive compounds. | sjtu.edu.cn |

Pharmacophore Identification for Targeted Activity (e.g., FabF Inhibition)

Anthrabenzoxocinones are potent inhibitors of the bacterial type II fatty acid synthesis (FASII) pathway, specifically targeting the elongation condensing enzyme FabF. chinesechemsoc.orgresearchgate.net In silico docking studies and comparative analyses have identified a core structural motif responsible for this targeted activity. chinesechemsoc.orgresearchgate.net The chloro-gem-dimethyl-anthracenone substructure is recognized as a naturally occurring FabF-specific antibiotic pharmacophore. chinesechemsoc.orgresearchgate.netresearchgate.net

This pharmacophore enables the molecule to bind effectively to the FabF active site. chinesechemsoc.org The identification of this key structural element is crucial, as it provides a blueprint for the design and synthesis of new antibiotics. researchgate.net Optimizing this pharmacophore is expected to yield FabF-specific inhibitors with increased potency and varied spectra of activity. researchgate.netresearchgate.net The gem-dimethyl-anthracenone core is forged through complex biosynthetic pathways and serves as the fundamental scaffold for this class of natural antibiotics. chinesechemsoc.orgchinesechemsoc.org

| Pharmacophore | Target | Significance | Reference |

|---|---|---|---|

| Chloro-gem-dimethyl-anthracenone | FabF Enzyme | Represents the key structural features required for binding to the FabF active site and inhibiting bacterial fatty acid synthesis. | chinesechemsoc.orgresearchgate.net |

| gem-dimethyl-anthracenone | Core Scaffold | Serves as the foundational structure for a family of naturally occurring FabF-specific antibiotics. | chinesechemsoc.orgchinesechemsoc.org |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations in Mechanistic Elucidation (e.g., HDA Reaction)